molecular formula C24H24N2OS B11120504 1-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]naphthalen-2-ol

1-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]naphthalen-2-ol

Cat. No.: B11120504
M. Wt: 388.5 g/mol
InChI Key: HOGBVHJKILMIRU-DHRITJCHSA-N
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Description

1-({[4-(1-adamantyl)-1,3-thiazol-2-yl]imino}methyl)-2-naphthol is a complex organic compound that features a unique structure combining an adamantyl group, a thiazole ring, and a naphthol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[4-(1-adamantyl)-1,3-thiazol-2-yl]imino}methyl)-2-naphthol typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through the reaction of adamantyl-containing precursors with thioamides. The naphthol moiety is then introduced via a condensation reaction with the thiazole intermediate. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-({[4-(1-adamantyl)-1,3-thiazol-2-yl]imino}methyl)-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthols, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-({[4-(1-adamantyl)-1,3-thiazol-2-yl]imino}methyl)-2-naphthol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({[4-(1-adamantyl)-1,3-thiazol-2-yl]imino}methyl)-2-naphthol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The adamantyl group provides steric hindrance, enhancing the compound’s binding affinity and selectivity. The naphthol moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Adamantyl)-1,2,3-thiadiazole
  • 4-(1-Adamantyl)-2-aminothiazole
  • 1,3,4-Thiadiazole derivatives

Uniqueness

1-({[4-(1-adamantyl)-1,3-thiazol-2-yl]imino}methyl)-2-naphthol is unique due to its combination of an adamantyl group, a thiazole ring, and a naphthol moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications. The presence of the adamantyl group enhances the compound’s stability and lipophilicity, while the thiazole and naphthol rings contribute to its reactivity and potential biological activity .

Properties

Molecular Formula

C24H24N2OS

Molecular Weight

388.5 g/mol

IUPAC Name

1-[(E)-[4-(1-adamantyl)-1,3-thiazol-2-yl]iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C24H24N2OS/c27-21-6-5-18-3-1-2-4-19(18)20(21)13-25-23-26-22(14-28-23)24-10-15-7-16(11-24)9-17(8-15)12-24/h1-6,13-17,27H,7-12H2/b25-13+

InChI Key

HOGBVHJKILMIRU-DHRITJCHSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)/N=C/C5=C(C=CC6=CC=CC=C65)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)N=CC5=C(C=CC6=CC=CC=C65)O

Origin of Product

United States

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